molecular formula C14H22BNO2 B1627324 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane CAS No. 84549-45-1

6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane

Cat. No.: B1627324
CAS No.: 84549-45-1
M. Wt: 247.14 g/mol
InChI Key: XBJLGTGASXIEFZ-UHFFFAOYSA-N
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Description

6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane (CAS 84549-45-1) is an organoboron chemical compound with the molecular formula C14H22BNO2 and a molecular weight of 247.14 g/mol . This compound is part of a class of chemicals known as dioxazaborocanes, which are cyclic esters of boronic acids. Organoboron derivatives are fundamentally important in synthetic organic chemistry, particularly in metal-catalyzed coupling reactions for the formation of carbon-carbon bonds, which are essential steps in the construction of complex molecules for pharmaceuticals and materials science . As a building block, this compound is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical in exploratory synthesis and method development. For safe handling, please refer to the available Safety Data Sheet (SDS). This product is supplied with guaranteed high purity and is available for prompt shipping from global stock .

Properties

IUPAC Name

6-butyl-2-phenyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-2-3-9-16-10-12-17-15(18-13-11-16)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJLGTGASXIEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584896
Record name 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane
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Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84549-45-1
Record name 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84549-45-1
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Synthetic Methodologies for 6 Butyl 2 Phenyl 1,3,6,2 Dioxazaborocane and Its Analogs

Condensation Reactions with Boronic Acid Derivatives and Dialkanolamines

The most direct and established method for synthesizing 1,3,6,2-dioxazaborocanes is the condensation reaction between a boronic acid and a dialkanolamine derivative. nih.govresearchgate.net This approach forms the core of many synthetic pathways due to its efficiency and the ready availability of the starting materials.

The fundamental reaction involves the esterification of a boronic acid, such as phenylboronic acid, with an N-substituted diethanolamine (B148213), like N-butyldiethanolamine (BDEA). researchgate.net This process typically involves heating the two components in a suitable solvent with azeotropic removal of water to drive the reaction to completion. The result is the formation of the bicyclic dioxazaborocane structure, characterized by a transannular dative bond between the nitrogen and boron atoms. researchgate.net This B-N linkage imparts significant stability to the molecule. rsc.org

This methodology is broadly applicable for creating a wide array of dioxazaborocane analogs. By varying the substituents on both the boronic acid and the dialkanolamine, a diverse library of compounds can be generated. For instance, new 1,3,6,2-dioxazaborocanes have been synthesized by reacting various aryl- or methylboronic acids with different dialkanolamines. rsc.org A specific example is the preparation of 2-(2'-Bromophenyl)-6-butyl- nih.govnih.govnih.govdtu.dkdioxazaborocan, which is readily achieved through the esterification of 2-bromophenylboronic acid with N-butyldiethanolamine.

The reaction conditions are generally mild, and the products are often stable, crystalline solids, which facilitates their isolation and purification. nih.govresearchgate.net This stability has historically led to their use as a practical means to isolate and characterize boronic acid intermediates. nih.govresearchgate.net

Multi-Component Reaction Approaches to Dioxazaborocanes

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a final product, offer a highly efficient strategy for generating molecular complexity. nih.govresearchgate.net While direct one-pot MCRs for the synthesis of the dioxazaborocane ring are not extensively documented, related MCRs, such as the Petasis borono-Mannich reaction, are instrumental in synthesizing key precursors. nih.govnih.govresearchgate.net

The Petasis reaction is a three-component reaction between a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde) to produce highly functionalized amines, including α-amino acids and their derivatives. nih.govsemanticscholar.org This reaction is significant because the products, substituted amino alcohols, are the direct precursors to the N-substituted dialkanolamine core of dioxazaborocanes.

Key Features of the Petasis Reaction:

Convergence: Combines three simple starting materials in one pot. nih.gov

Atom Economy: Incorporates most atoms from the reactants into the final product. researchgate.net

Versatility: Tolerates a broad range of functional groups on all three components. nih.gov

By strategically choosing the amine and carbonyl components, complex N-substituted dialkanolamine analogs can be built. These intermediates can then undergo a subsequent cyclization with a boronic acid in a separate step to form the desired dioxazaborocane. Although this represents a two-step sequence rather than a true one-pot MCR for the final heterocycle, the initial MCR provides a powerful and flexible route to structurally diverse and complex precursors that would be difficult to access via traditional linear syntheses. nih.gov Some MCRs have been developed that result in other boron-containing heterocycles, such as dioxadiazaborocines from a four-component reaction, showcasing the potential of MCRs in boron chemistry. nih.govdtu.dk

Preparation of Ortho-Functionalized Arylboronic Azaesters via Lithiation Chemistry

A powerful method for the functionalization of the aryl ring of pre-formed dioxazaborocanes is through directed ortho-metalation, specifically lithiation. This strategy allows for the introduction of a wide range of electrophiles at the position ortho to the boron atom, providing access to a class of compounds that are otherwise challenging to synthesize.

The dioxazaborocane moiety acts as an effective directed metalation group (DMG). The process typically involves treating an arylboronic azaester, such as 2-(2'-Bromophenyl)-6-butyl- nih.govnih.govnih.govdtu.dkdioxazaborocan, with a strong organolithium base like n-butyllithium (nBuLi) at low temperatures. This can induce a bromine-lithium exchange, generating a lithiated intermediate. This intermediate is highly reactive and can be trapped with various electrophiles to yield ortho-functionalized products.

Research has shown that 2-(2'-Bromophenyl)-6-butyl- nih.govnih.govnih.govdtu.dkdioxazaborocan undergoes a Br/Li exchange using BuLi in THF at -78°C. The resulting lithiated species is a useful intermediate for synthesizing various ortho-functionalized arylboronic acids. Another approach involves the direct deprotonation of an aromatic C-H bond ortho to the boron-containing substituent. The use of strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can facilitate this transformation, even in the presence of functional groups that are incompatible with traditional organolithium reagents. nih.gov This ortho-lithiation followed by in situ boration is a mild and efficient process for preparing ortho-substituted arylboronic esters. nih.gov

This methodology provides a convenient route to sterically hindered and electronically diverse arylboronic azaesters, which are valuable intermediates in cross-coupling reactions and materials science.

Stereoselective Synthesis of Chiral Dioxazaborocanes

The synthesis of chiral dioxazaborocanes is of significant interest due to their potential applications as chiral ligands and building blocks in asymmetric synthesis. The primary strategy for achieving stereoselectivity is to employ chiral precursors, specifically chiral N-substituted dialkanolamines, which can be prepared from readily available chiral amino alcohols. nih.govwestlake.edu.cn

The synthesis begins with the preparation of a chiral 1,2-amino alcohol, a privileged structural motif in many pharmaceuticals and chiral ligands. nih.gov Numerous methods exist for the asymmetric synthesis of these compounds. westlake.edu.cnmdpi.com For example, a practical, high-yielding synthesis of chiral 1,2-amino alcohols can be achieved from arylglyoxals using a pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction. nih.gov Another modern approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to build the chiral β-amino alcohol framework with high enantiomeric excess. westlake.edu.cn

Once the chiral amino alcohol is obtained, it can be N-alkylated and then reacted with an appropriate epoxide or undergo a second substitution to generate the desired chiral N-substituted diethanolamine derivative. The final step is the condensation of this chiral dialkanolamine with a boronic acid, such as phenylboronic acid. This reaction proceeds with retention of the stereochemical integrity of the dialkanolamine backbone, effectively transferring the chirality to the final dioxazaborocane product. This modular approach allows for the synthesis of a wide variety of enantiomerically pure dioxazaborocanes by simply varying the chiral amino alcohol and the boronic acid used. researchgate.netnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Butyl 2 Phenyl 1,3,6,2 Dioxazaborocane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of 6-butyl-2-phenyl-1,3,6,2-dioxazaborocane systems in both the solid state and solution.

Solid-State ¹³C CP/MAS NMR for Polymorphism Studies

Solid-state Carbon-13 Cross-Polarization/Magic Angle Spinning (¹³C CP/MAS) NMR is instrumental in identifying and characterizing polymorphism in dioxazaborocane systems. Studies on closely related analogues, such as 6-butyl-2-(4'-bromophenyl)-(N-B)-1,3,6,2-dioxazaborocane, have demonstrated that different polymorphic forms yield distinct ¹³C CP/MAS NMR spectra. researchgate.net In one such case, the carbon chemical shifts for one polymorph (form I) were systematically shifted to higher frequencies compared to a second polymorph (form II). researchgate.net This phenomenon arises from the different molecular conformations and crystal packing arrangements in the polymorphs, which alter the local electronic environments of the carbon nuclei. researchgate.net

The use of dipolar dephasing (DD) techniques can further aid in spectral assignment by distinguishing between protonated and non-protonated (quaternary) carbons. mdpi.com The observation of signal splitting in the solid-state NMR spectrum can also be indicative of the presence of multiple, crystallographically independent molecules in the asymmetric unit cell (Z' > 1). mdpi.com The rotational dynamics of substituent groups, such as methyl groups, can be inferred from their visibility in dipolar dephased spectra. mdpi.com

Table 1: Representative ¹³C CP/MAS NMR Chemical Shift Differences in Dioxazaborocane Polymorphs Data based on analogues; specific shifts are illustrative.

Carbon EnvironmentPolymorph I (ppm)Polymorph II (ppm)
Aromatic Carbons118-140116-138
-CH₂-O-~65~63
-CH₂-N-~55~53
N-Butyl -CH₂-~52~50
N-Butyl -CH₂CH₂CH₂CH₃14-3213-31

Solution-State ¹H, ¹³C, and ¹¹B NMR for Structural Assignment

In solution, a combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy provides comprehensive data for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum displays characteristic signals for the phenyl group protons, typically in the aromatic region (δ 7.0-8.0 ppm). The protons of the dioxazaborocane ring appear as multiplets corresponding to the -OCH₂CH₂N- moiety, while the butyl group protons are observed in the aliphatic region (δ 0.9-3.0 ppm). rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data, showing distinct resonances for the aromatic carbons of the phenyl ring, the carbons of the heterocyclic ring system, and the four unique carbons of the n-butyl chain. rsc.orgrsc.org The carbon attached to boron can sometimes be difficult to detect due to quadrupolar broadening. rsc.org

¹¹B NMR: The ¹¹B NMR chemical shift is particularly diagnostic of the coordination state of the boron atom. nih.gov For tetracoordinate boron species involved in a B-N dative bond, the chemical shift typically appears in the range of δ 5-15 ppm. researchgate.netnih.gov This is a significant shift from the resonance position for trigonal, tricoordinate boronic esters, which appear further downfield (typically δ 20-35 ppm). rsc.org This difference provides strong evidence for the formation of the intramolecular B-N bond in solution. researchgate.net

Table 2: Typical Solution-State NMR Chemical Shift Ranges for this compound Based on data for analogous compounds.

NucleusGroupChemical Shift (ppm)Multiplicity
¹HPhenyl (Ar-H)7.3 - 7.9m
¹HRing (-OCH₂-)3.9 - 4.2m
¹HRing (-NCH₂-)2.8 - 3.2m
¹HN-CH₂(CH₂)₃2.5 - 2.8t
¹HButyl (-CH₂-)1.3 - 1.6m
¹HButyl (-CH₃)~0.9t
¹³CPhenyl (Ar-C)128 - 135
¹³CRing (-OCH₂)~65
¹³CRing (-NCH₂)~54
¹³CN-CH₂(CH₂)₃~51
¹³CButyl (-CH₂-)20 - 30
¹³CButyl (-CH₃)~14
¹¹BB (tetracoordinate)5 - 15br s

¹⁵N NMR for Nitrogen Environment Probing

¹⁵N NMR spectroscopy is a valuable, though less common, technique for directly probing the electronic environment of the nitrogen atom. nih.gov The formation of the transannular B-N dative bond results in a change in the hybridization and coordination number of the nitrogen atom from trigonal planar (sp²) to tetrahedral (sp³). This change significantly alters the magnetic shielding of the nitrogen nucleus, leading to a characteristic shift in the ¹⁵N NMR spectrum. Comparing the ¹⁵N chemical shift of the dioxazaborocane to that of the parent N-butyldiethanolamine can provide quantitative insight into the extent of the B-N interaction. nih.govresearchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Geometries and Crystal Packing

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of this compound systems in the solid state, confirming the presence and geometry of the B-N transannular bond. researchgate.netresearchgate.net The analysis reveals a bicyclic [4.4.0] structure where the boron atom adopts a distorted trigonal-bipyramidal geometry. nih.govresearchgate.net

The key structural feature is the intramolecular dative bond between the nitrogen and boron atoms (B←N). The measured B-N bond distance in various analogues ranges from approximately 1.66 Å to 1.76 Å. researchgate.netresearchgate.net These distances are shorter than the sum of the van der Waals radii but longer than a typical B-N single covalent bond, which is characteristic of such dative interactions. researchgate.net For instance, in 6-tert-butyl-2-(3',5'-difluorophenyl)-(N-B)-1,3,6,2-dioxazaborocane, the B-N bond length was determined to be 1.7646(3) Å. researchgate.net

Crystallographic studies are also essential for understanding polymorphism, revealing that different polymorphs can arise from variations in the conformation of the bicyclic rings and different intermolecular packing arrangements. researchgate.net

Table 3: Representative Crystallographic Data for a Dioxazaborocane Analogue Data for 6-tert-butyl-2-(3',5'-difluorophenyl)-(N-B)-1,3,6,2-dioxazaborocane. researchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₈BF₂NO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.512(2)
b (Å)11.011(2)
c (Å)13.791(3)
β (°)99.45(3)
Volume (ų)1423.8(5)
B-N Bond Length (Å)1.7646(3)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of the molecule. The technique provides a highly accurate mass measurement, which can be compared to the calculated exact mass of the proposed molecular formula. For this compound, the molecular formula is C₁₄H₂₂BNO₂. bldpharm.com HRMS analysis, typically using electrospray ionization (ESI), would show a prominent ion corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) must match the theoretical value within a very small tolerance (typically <5 ppm) to validate the molecular formula. rsc.org

Calculated Mass for [C₁₄H₂₂BNO₂ + H]⁺: 248.1816

Found Mass: A value very close to 248.1816 would be expected. rsc.org

Investigation of B-N Transannular Interactions

The B-N transannular interaction is the defining chemical feature of the this compound system. This dative bond forms between the lone pair of electrons on the tertiary amine nitrogen and the formally vacant p-orbital of the trigonal boronic ester. researchgate.netresearchgate.net

Studies on related arylboronic azaesters show that this B-N bond is relatively long and flexible. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis indicates a clear bond path between the boron and nitrogen atoms. researchgate.net Theoretical DFT calculations suggest that while the molecule exists in a "closed" conformation with the B-N bond in the solid state, an "open" conformer without this bond may be accessible in the gas phase. researchgate.net This highlights the conformational flexibility of the eight-membered ring system. researchgate.net Natural Bond Orbital (NBO) analysis further suggests that the oxygen atoms of the dioxazaborocane ring play a role in the formation of the B-N bond. researchgate.net The strength and length of this interaction are sensitive to the electronic properties of the substituents on both the phenyl ring and the nitrogen atom. researchgate.netresearchgate.net

Polymorphism and Solid State Behavior of 6 Butyl 2 Phenyl 1,3,6,2 Dioxazaborocane Analogs

Identification and Characterization of Polymorphic Forms

A detailed investigation into the solid-state behavior of a close analog, 6-butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocane, has revealed the existence of two distinct polymorphic forms, designated as form I and form II. researchgate.net These polymorphs, while having the same chemical composition, exhibit different crystal packing and, consequently, distinct physical properties.

The identification and characterization of these forms were achieved through a combination of experimental techniques. Solid-state 13C CP/MAS NMR spectroscopy provided clear evidence of the two different crystalline arrangements. The spectra showed a systematic shift of carbon chemical shifts to higher frequencies in form I compared to form II, indicating differences in the local electronic environments of the carbon atoms in the two polymorphs. researchgate.net

Furthermore, multi-temperature X-ray diffraction measurements of the unit cells highlighted significant differences in the thermal expansion tensors of the two forms, confirming that they are indeed distinct crystalline phases. researchgate.net The crystallographic data for these two polymorphic forms are summarized in the table below.

Crystallographic Data for Polymorphs of 6-Butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocane
ParameterForm IForm II
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/c
a (Å)10.339(2)10.065(2)
b (Å)11.088(2)11.238(2)
c (Å)13.785(3)13.889(3)
β (°)94.78(3)96.88(3)
Volume (Å3)1571.2(6)1557.1(6)
Z44

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For the two polymorphs of 6-butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocane, this analysis revealed the most striking differences between them. researchgate.net

The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. The resulting fingerprint plots are two-dimensional histograms of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface. These plots provide a quantitative summary of the types and relative significance of different intermolecular interactions.

In the case of the two polymorphs, the fingerprint plots showed marked differences, indicating a different landscape of intermolecular contacts. While both forms would be expected to exhibit van der Waals forces and potentially weak C-H···O or C-H···π interactions, the relative contributions and spatial arrangement of these contacts differ significantly. This disparity in intermolecular interactions is the fundamental reason for the observed polymorphism and the differences in the physical properties of the two forms. researchgate.net The analysis of these surfaces and plots allows for a detailed understanding of how subtle changes in molecular conformation can lead to vastly different crystal packing arrangements.

Computational Chemistry and Theoretical Investigations of 6 Butyl 2 Phenyl 1,3,6,2 Dioxazaborocane

Density Functional Theory (DFT) Calculations for Molecular Structures and Energetics

While specific DFT calculations for the molecular structure and energetics of 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane are not extensively documented in publicly available literature, computational studies on analogous compounds provide a robust framework for understanding its probable characteristics. DFT calculations are a powerful tool to predict the geometric parameters and energetic profile of such molecules.

For a representative analogue, 6-tert-butyl-2-(3',5'-difluorophenyl)-(N-B)-1,3,6,2-dioxazaborocane, DFT calculations have shown that in the gaseous phase, the molecule likely exists in an "open" conformation where the dative B-N bond is not formed. researchgate.net However, in the solid state, a "closed" form with a distinct B-N bond is observed. researchgate.net This suggests a delicate energetic balance between the two forms.

The energetics of the B-N bond formation are influenced by the substituents on both the nitrogen atom and the phenyl ring. Theoretical calculations indicate that the potential energy surface as a function of the B-N distance is highly dependent on these substituents, allowing for the stabilization of either the open or closed conformer. researchgate.net

Lattice Energy Calculations and Stability Analysis of Polymorphs

Research into the solid-state behavior of similar dioxazaborocanes has revealed the existence of polymorphism, where a compound can exist in multiple crystalline forms. A notable example is 6-butyl-2-(4'-bromophenyl)-(N-B)-1,3,6,2-dioxazaborocane, which has been shown to exhibit at least two polymorphic structures. researchgate.net

These polymorphs, while having similar molecular geometries, display different conformations of the bicyclic dioxazaborocane moiety. researchgate.net This conformational difference leads to distinct packing arrangements in the crystal lattice, resulting in different lattice energies and, consequently, different stabilities. The variance in stability between polymorphs is often reflected in their physical properties, such as their melting points and dissolution rates.

The differences between the polymorphs of 6-butyl-2-(4'-bromophenyl)-(N-B)-1,3,6,2-dioxazaborocane were significant enough to be detected by solid-state 13C CP/MAS NMR spectroscopy, where systematic shifts in the carbon chemical shifts were observed between the two forms. researchgate.net Hirshfeld surface analysis and fingerprint plots have also been employed to visualize and quantify the differences in intermolecular interactions between the polymorphs. researchgate.net

Theoretical Studies on B-N Bond Nature and Conformational Flexibility

The nature of the intramolecular dative bond between the boron and nitrogen atoms (B-N bond) is a key feature of this compound and its analogues, profoundly influencing their conformational flexibility and chemical properties. Theoretical studies have shown that this B-N interaction is not a typical covalent bond but rather a coordinate bond, where the nitrogen atom donates a lone pair of electrons to the vacant p-orbital of the boron atom. researchgate.net

The length and strength of this B-N bond are highly variable and sensitive to the electronic and steric effects of the substituents. For instance, in 6-tert-butyl-2-(3',5'-difluorophenyl)-(N-B)-1,3,6,2-dioxazaborocane, the experimentally determined B-N bond length in the solid state is 1.7646(3) Å, which is considered relatively long for such a bond. researchgate.net

Computational studies, including Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses, have been instrumental in characterizing this bond. These studies on analogous compounds indicate that the B-N bond is flexible and that the oxygen atoms within the dioxazaborocane ring play a significant role in the bonding. researchgate.net The conformational flexibility of the eight-membered ring system allows the molecule to adopt either a "closed" conformation with the B-N bond formed or an "open" conformation where this bond is broken. The equilibrium between these conformers can be influenced by the solvent and temperature. researchgate.net

Computational Elucidation of Reaction Pathways and Selectivity

The breaking and formation of this bond can be a key step in reaction mechanisms involving these molecules. For example, the "open" conformer, with a more accessible boron center, is expected to be more susceptible to nucleophilic attack. Conversely, the "closed" conformer, where the boron is tetracoordinated, would likely exhibit different reactivity.

Computational methods such as DFT can be used to model the transition states of potential reactions, providing information on activation energies and reaction kinetics. This allows for the prediction of the most favorable reaction pathways and the factors that control selectivity. For instance, the steric hindrance provided by the butyl group on the nitrogen and the phenyl group on the boron atom would be expected to influence the regioselectivity and stereoselectivity of reactions.

Reactivity Profiles and Transformative Chemistry of 6 Butyl 2 Phenyl 1,3,6,2 Dioxazaborocane Systems

Boron-Halogen Exchange Reactions (e.g., Bromine/Lithium Exchange) and Subsequent Functionalization

The halogen-lithium exchange is a powerful method for creating functionalized organometallic intermediates from aryl halides. researchgate.net This transformation is particularly relevant for derivatives of 6-butyl-2-phenyl-1,3,6,2-dioxazaborocane that bear a halogen substituent on the phenyl ring.

A key example is the model compound 6-butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocane. researchgate.net The bromine atom on the phenyl ring can undergo a bromine-lithium exchange reaction upon treatment with an organolithium reagent like butyllithium (B86547) (BuLi). researchgate.net This reaction replaces the bromine atom with a lithium atom, generating a highly reactive aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. This two-step sequence of Br/Li exchange followed by electrophilic trapping is a cornerstone for the synthesis of complex functionalized arylboronic acids. researchgate.net The regioselectivity of the exchange can often be directed by other substituents on the aromatic ring, with exchange typically occurring ortho to directing groups like dimethoxymethyl. researchgate.net The stability of the dioxazaborocane moiety throughout this process is crucial for the successful synthesis of the desired functionalized products.

Table 1: Functionalization via Halogen-Lithium Exchange

Starting MaterialReaction SequenceIntermediatePotential ProductsKey Advantage
6-Butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocane1. Br/Li exchange with BuLi 2. Quenching with an electrophile (E+)6-Butyl-2-(4-lithiophenyl)-1,3,6,2-dioxazaborocaneFunctionalized 6-butyl-2-phenyl-1,3,6,2-dioxazaborocanes (e.g., with formyl, carboxyl, or other carbon-based groups)Powerful method for introducing diverse functional groups onto the phenyl ring. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely used in the pharmaceutical and materials science industries. rsc.orgtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. fujifilm.com

This compound and its derivatives are effective coupling partners in Suzuki-Miyaura reactions. The dioxazaborocane serves as a stable, protected form of phenylboronic acid. For the reaction to proceed, the dioxazaborocane often couples with an aryl, vinyl, or alkyl halide in the presence of a palladium catalyst and a base. fujifilm.com A common catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent like 1,4-dioxane. mdpi.com Electron-rich boronic acid derivatives tend to produce good yields. mdpi.com

The reaction mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is a crucial component, activating the boronic acid derivative for the transmetalation step. nih.gov While bases like sodium carbonate, sodium hydroxide, and triethylamine (B128534) are common, the choice of base can significantly influence the reaction's efficiency. fujifilm.comnih.gov

Conversely, halogenated derivatives, such as 6-butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocane, can serve as the halide partner in Suzuki couplings, reacting with other organoboron reagents to form biaryl structures. mdpi.com This reactivity allows for the synthesis of complex molecules where the dioxazaborocane-protected boronic acid is a key structural element. mdpi.com

Table 2: Example Conditions for Suzuki-Miyaura Coupling

Organoboron ReagentCoupling PartnerCatalystBaseSolventTypical Product
This compoundAryl Halide (Ar-X)Pd(PPh₃)₄K₃PO₄1,4-DioxaneBiphenyl derivative
Arylboronic Acid (Ar-B(OH)₂)6-Butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocanePd(0) speciesNa₂CO₃Aqueous/OrganicSubstituted 6-butyl-2-biaryl-1,3,6,2-dioxazaborocane

Formation of Boronate Macrocycles and Dimeric Structures

The structure of this compound is characterized by an intramolecular dative bond between the nitrogen and boron atoms, forming a stable bicyclo[3.3.0]octane-like system. researchgate.net The length of this B-N bond can vary, with distances reported between 1.662 Å and 1.765 Å in different crystalline forms and derivatives, which are longer than typical B-N covalent bonds. researchgate.net

While the monomeric, closed-cage structure is common, the components of dioxazaborocanes can potentially engage in the formation of larger assemblies like macrocycles or dimers. The formation of such structures is influenced by factors like the specific substituents and the reaction conditions. For instance, attempts to form macrocycles from related systems have shown that the monomeric product can be favored even if molecular modeling suggests high ring strain, indicating a delicate balance of thermodynamic and kinetic factors. researchgate.net In the solid state, molecules of dioxazaborocanes can be linked through intermolecular interactions, such as hydrogen bonds, to form infinite chains or other supramolecular assemblies. researchgate.net

Reactivity as Precursors for Other Main Group Element Derivatives (e.g., Germanium, Silicon)

Dioxazaborocane systems can serve as valuable starting materials for the synthesis of heterocyclic derivatives containing other main group elements. The transannular B-N interaction stabilizes the dialkanolamine backbone, which can then be transferred to another metallic or metalloid center.

Research has demonstrated that dioxazaborocanes are effective precursors for corresponding germanium derivatives. researchgate.net For example, a benzyl-substituted 1,3,6,2-dioxazaborocane can react to form a dichlorogermanium derivative, PhCH₂N(CH₂CH₂O)₂GeCl₂, effectively replacing the boron atom with a germanium center while retaining the core dioxazagermocane structure. researchgate.net This transformation highlights the utility of the boronate as a protecting and directing group for the N,O,O-ligand scaffold, enabling access to analogous heterocycles of elements like germanium. While direct synthetic routes from this compound to silicon derivatives are less commonly detailed, the principle of ligand transfer suggests potential applicability.

Hydrolytic Stability and Controlled Release of Boronic Acids

Dioxazaborocanes were initially developed as a practical method for isolating and handling boronic acids, which can be prone to dehydration to form boroxines or other oligomeric species. researchgate.net The formation of the intramolecular B-N dative bond in this compound significantly enhances the stability of the boronic acid moiety. This protection makes the compound more robust and easier to handle compared to the free boronic acid.

This stability is, however, reversible. The compound can undergo hydrolysis to release the parent phenylboronic acid and N-butyldiethanolamine. This characteristic is advantageous for applications requiring the controlled or slow release of a boronic acid. For example, in Suzuki-Miyaura coupling reactions performed in aqueous media, the dioxazaborocane can act as a stable reservoir for the boronic acid, which is gradually released into the reaction mixture. mdpi.com The rate of this hydrolysis and release can be influenced by pH and the specific reaction conditions, allowing for a degree of control over the concentration of the active boronic acid species. The stability of the B-N bond is a key property governing both the protection and the controlled deprotection of the boronic acid functional group. researchgate.net

Applications in Chemical Synthesis and Materials Science

Role as Masked or Protected Boronic Acid Derivatives in Organic Synthesis

Dioxazaborocanes, including 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane, serve as effective "masked" or protected forms of boronic acids in organic synthesis. rsc.org Boronic acids are cornerstone reagents in modern organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. scbt.combiodeep.cn However, the free boronic acid group (-B(OH)₂) can be prone to undesired side reactions, such as protodeboronation, especially under certain reaction conditions or during purification.

The formation of the dioxazaborocane from phenylboronic acid and N-butyldiethanolamine provides a stable, crystalline solid that protects the boronic acid functionality. researchgate.netsigmaaldrich.com This protection strategy offers several advantages:

Enhanced Stability: The intramolecular N→B dative bond significantly increases the stability of the compound compared to the free boronic acid, making it less susceptible to degradation. Research on closely related structures, such as 6-butyl-2-(40-bromophenyl)-(N-B)-1,3,6,2-dioxazaborocane, has demonstrated their robust nature and the existence of stable polymorphic forms. nih.gov

Controlled Release: The boronic acid can be readily regenerated from the dioxazaborocane when needed by treatment with a mild acid, allowing for its participation in subsequent synthetic steps. researchgate.net This "on-demand" release is a key feature of a good protecting group.

Improved Handling and Purification: As dioxazaborocanes are often crystalline solids, they are easier to handle, purify, and store than many of their corresponding boronic acids, which can be difficult to isolate and may exist as amorphous solids. rsc.org

While a wide variety of boronic acids and their esters have been developed for cross-coupling reactions, the use of N-alkyldiethanolamine esters like this compound offers a reliable method for the isolation and subsequent utilization of boronic acid intermediates. rsc.orgresearchgate.net

Catalytic Applications of Dioxazaborocanes

The Lewis acidic nature of the boron center in dioxazaborocanes, coupled with the dynamic nature of the N→B bond, suggests potential applications in catalysis. While specific catalytic applications of this compound are not extensively documented, the broader class of organoboron compounds is known to catalyze various organic transformations. nih.gov

The catalytic activity of boronic acid derivatives often involves their ability to activate substrates through reversible covalent interactions. For instance, boronic acids can catalyze reactions of diols and related compounds. The reversible formation of boronic esters is a key step in these catalytic cycles. It is plausible that dioxazaborocanes could participate in similar catalytic processes, potentially with modified reactivity or selectivity due to the presence of the intramolecular coordination. The amine moiety within the dioxazaborocane structure could also play a role in modulating the catalytic activity, possibly acting as an internal base or influencing the Lewis acidity of the boron center. nih.gov

Research into boronic ester networks has shown that proximal amide groups can act as internal catalysts, accelerating esterification and hydrolysis rates. nih.gov This principle of internal catalysis could be a feature of dioxazaborocane systems in certain reactions. Further investigation is needed to fully explore the catalytic potential of this compound.

Integration into Dynamic Covalent Networks and Recyclable Polymer Materials

A significant application of dioxazaborocane chemistry is in the development of dynamic covalent networks (DCNs) and recyclable polymers. rsc.org The reversible nature of the bond between the boronic ester and the diethanolamine (B148213) moiety allows for the creation of materials that can be reprocessed, repaired, and recycled.

Specifically, dioxazaborocanes have been incorporated as cross-linkers in epoxy-amine thermoset materials. rsc.orgresearchgate.net Traditional epoxy resins are known for their high performance but are notoriously difficult to recycle due to their permanently cross-linked structures. By introducing the dynamic dioxazaborocane linkage, it is possible to create epoxy-based materials with tunable glass transition temperatures (Tg) that can be thermally reprocessed. rsc.org

The key features of these dioxazaborocane-containing polymers are:

Recyclability: The dynamic B-O bonds can be broken and reformed upon heating, allowing the material to be reshaped and recycled. rsc.org

Chemical Disassembly: These thermosets can be chemically broken down into their constituent components. This can be achieved by introducing a competing diol, such as pinacol (B44631), or a monofunctional phenylboronic ester, which disrupts the polymer network. rsc.orgresearchgate.net

Tunable Properties: The physical and mechanical properties of the resulting materials can be controlled by varying the amount of the dioxazaborocane cross-linker. rsc.org

This approach represents a promising strategy for producing high-performance, recyclable thermosets from readily available industrial feedstocks, contributing to a more circular economy for plastics. rsc.orgnih.gov

Properties of Dioxazaborocane-Containing Recyclable Polymers
PropertyDescriptionSignificance
Thermal ReprocessingAbility to be reshaped and reformed upon heating due to dynamic B-O bonds.Enables mechanical recycling of thermoset materials. rsc.org
Chemical DisassemblyNetwork can be broken down using simple reagents like pinacol or phenylboronic esters.Allows for the recovery of molecular building blocks for chemical recycling. rsc.orgresearchgate.net
Tunable TgThe glass transition temperature can be adjusted by varying the cross-linker concentration.Allows for the tailoring of material properties for specific applications. rsc.org

Exploration in Anion Recognition and Sensing

The electron-deficient nature of the boron atom in organoboron compounds makes them attractive candidates for anion recognition and sensing, particularly for fluoride (B91410) ions. nih.gov The interaction of a Lewis acidic boron center with an anion can lead to a detectable signal, such as a change in color or fluorescence.

While specific studies on this compound as an anion sensor are limited, the principles of anion sensing by boronic acid derivatives are well-established. rsc.orgrsc.org The sensing mechanism often involves the binding of the anion to the boron atom, which can alter the electronic properties of the molecule. For example, in π-conjugated systems, this binding can interrupt conjugation, leading to a noticeable spectroscopic change.

The presence of the intramolecular N→B bond in this compound would likely influence its interaction with anions. An incoming anion would need to compete with the internal nitrogen donor for coordination to the boron center. This could potentially lead to selective sensing properties. The strength of the N→B interaction and the binding affinity of the target anion would be key factors determining the sensing behavior. Further research is required to evaluate the potential of phenyl-substituted dioxazaborocanes in the field of anion recognition and sensing.

Building Blocks for Complex Molecular Architectures

The defined geometry and reactive handles of this compound make it a potential building block for the construction of more complex molecular and supramolecular architectures. rsc.orgpageplace.de The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions.

Boronic acids and their derivatives are known to participate in self-assembly processes, forming structures like macrocycles, polymers, and cages. researchgate.net The reversible formation of boronate esters and dative B-N bonds are key interactions that can drive these assembly processes.

The this compound molecule possesses several features that could be exploited in supramolecular chemistry:

The phenyl group can be functionalized to introduce other binding sites or to tune the electronic properties of the molecule.

The dioxazaborocane core provides a stable, three-dimensional structure.

The synthesis of complex structures from multicomponent reactions involving boronic acids, diols, and amines has been demonstrated, leading to the formation of dendritic structures and polymers with interesting properties. researchgate.net It is conceivable that this compound could be employed in similar strategies to create novel functional materials and complex molecular architectures.

Emerging Research Directions and Future Prospects for 6 Butyl 2 Phenyl 1,3,6,2 Dioxazaborocane Chemistry

Development of Novel Synthetic Methodologies

Recent advancements are exploring microwave-assisted synthesis, which has been shown to accelerate the formation of the B-N bond in related boron heterocycles. nih.gov This approach offers a promising avenue for the rapid and efficient production of 6-Butyl-2-phenyl-1,3,6,2-dioxazaborocane. Furthermore, researchers are investigating one-pot synthesis protocols that combine the formation of the diethanolamine (B148213) precursor and its subsequent condensation with phenylboronic acid, streamlining the synthetic route and minimizing purification steps. The use of novel catalytic systems, such as low-cost and commercially available aluminas, is also being explored to facilitate the condensation and dehydration processes under milder conditions. numberanalytics.com

A key area of development is the synthesis of functionalized derivatives. This involves the use of substituted phenylboronic acids or more complex N-alkyldiethanolamines. For instance, methods for the synthesis of various 6-aryl- and 6-alkyl-substituted pyrimidines and triazines using palladium-catalyzed Suzuki cross-coupling reactions are being adapted for the synthesis of dioxazaborocane precursors, opening up possibilities for a wide range of novel structures. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Dioxazaborocanes

MethodologyCatalyst/ConditionsAdvantagesChallenges
Conventional CondensationHeat, azeotropic removal of waterWell-established, simpleLong reaction times, high temperatures
Microwave-Assisted SynthesisMicrowave irradiationRapid, efficientRequires specialized equipment
One-Pot SynthesisVarious, e.g., tandem reactionsStreamlined process, reduced wasteOptimization of multiple reaction steps
Heterogeneous Catalysise.g., AluminaCatalyst reusability, milder conditionsCatalyst deactivation, substrate scope

Advanced Understanding of Structure-Reactivity Relationships

The unique chemical behavior of this compound is intrinsically linked to its three-dimensional structure, particularly the nature of the transannular dative bond between the nitrogen and boron atoms (N→B). This intramolecular coordination significantly influences the reactivity of the boronic acid moiety.

Recent studies on related arylboronic azaesters have revealed the remarkable flexibility of the B-N bond. rsc.org The bond length can vary depending on the substituents and the physical state of the compound, existing in either a "closed" form with a distinct B-N bond or an "open" form where the interaction is weaker. rsc.org In the case of a model 6-tert-butyl-2-(3',5'-difluorophenyl)-(N-B)-1,3,6,2-dioxazaborocane, the B-N bond length in the solid state was found to be 1.7646(3) Å, representing one of the longest reported for this class of compounds. rsc.org This variability in the B-N interaction directly impacts the Lewis acidity of the boron center and, consequently, the compound's reactivity in chemical transformations.

Quantum chemical density functional theory (DFT) calculations have been instrumental in elucidating these relationships. researchgate.net Studies have shown that the energy landscape for the opening and closing of the dioxazaborocane ring is dependent on the electronic and steric nature of the substituents on both the nitrogen atom and the phenyl ring. rsc.org For instance, electron-withdrawing groups on the phenyl ring can strengthen the N→B interaction, while bulky substituents on the nitrogen can weaken it. This understanding is crucial for designing dioxazaborocanes with tailored reactivity for specific applications.

Table 2: Selected Structural and Reactivity Parameters of Dioxazaborocane Derivatives

DerivativeSubstituent EffectsB-N Bond Length (Å) (Solid State)Reactivity Trend
6-tert-butyl-2-(3',5'-difluorophenyl)-1,3,6,2-dioxazaborocaneElectron-withdrawing F groups1.7646(3) rsc.orgReduced Lewis acidity at boron
6-butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocaneElectron-withdrawing Br groupPolymorphic forms with different conformations researchgate.netModulated reactivity
Generic 6-Alkyl-2-Aryl DioxazaborocaneBulky alkyl group at NLonger B-N bondIncreased steric hindrance, potential for open conformation

Expansion of Catalytic Applications

While the use of boronic acids as catalysts is well-established, the catalytic potential of their dioxazaborocane derivatives, such as this compound, is an emerging area of research. The intramolecular N→B coordination can modulate the Lewis acidity of the boron atom, offering opportunities for unique catalytic activities and selectivities.

One promising application lies in their use as promoters or co-catalysts in organic reactions. The ability of the dioxazaborocane to act as a "protected" boronic acid, releasing the active species under specific conditions, is being explored. This strategy can be advantageous in reactions where the free boronic acid might be unstable or lead to side reactions.

Furthermore, the chiral environment that can be created by using enantiopure N-substituted diethanolamines in the synthesis of dioxazaborocanes opens the door to asymmetric catalysis. Research is underway to develop chiral dioxazaborocane-based Lewis acid catalysts for enantioselective transformations.

While specific examples detailing the catalytic use of this compound are still limited in publicly available literature, the broader class of N-B coordinated boronic esters is showing promise. For example, electron-deficient boronic esters have been shown to catalyze dehydrative glycosylations. scholaris.ca The principles learned from these systems are being applied to design new catalytic cycles involving dioxazaborocanes. The development of rhodium-catalyzed additions of aryl boron nucleophiles to pyridinium (B92312) salts, where the ligand on the metal plays a crucial role in controlling regioselectivity, provides a framework for exploring the potential of dioxazaborocanes as ligands or pre-catalysts in similar cross-coupling reactions. mdpi.com

Innovative Contributions to Polymer and Material Science

The incorporation of this compound and its derivatives into polymer backbones is a rapidly growing field, leading to the development of novel functional materials with dynamic properties. The reversible nature of the N→B dative bond and the potential for boronic ester exchange reactions are key to these innovations.

One of the most exciting developments is the use of dioxazaborocanes in the creation of vitrimers. acs.org Vitrimers are a class of polymers that behave like thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures. Dioxazaborocane-based vitrimers exhibit faster relaxation dynamics compared to their dioxaborolane counterparts, leading to materials with enhanced processability. acs.org These materials also show improved tensile properties and creep resistance, making them attractive for a wide range of applications, from self-healing coatings to recyclable elastomers. acs.org

Furthermore, the dynamic formation of dioxazaborocane linkages is being exploited for the post-cure functionalization of thermosetting polymers like epoxy resins. rsc.org By incorporating diethanolamine units into the epoxy network, subsequent treatment with boronic acids, such as phenylboronic acid, allows for the introduction of new functionalities. rsc.org This approach has been used to create dye-functionalized and adhesive epoxy materials. rsc.org

The synthesis of polymers from monomers containing the dioxazaborocane moiety is another active area of research. For example, photoresponsive oligomers containing dioxazaborocane units have been synthesized, demonstrating the potential for creating smart materials that respond to external stimuli like light. researchgate.net

Table 3: Applications of Dioxazaborocanes in Polymer and Material Science

ApplicationPolymer SystemKey Property/Advantage
VitrimersPolymethacrylate precursorsEnhanced processability, improved mechanical properties acs.org
Post-Cure FunctionalizationAmine-cured epoxy resinsIntroduction of dynamic bonds and new functionalities rsc.org
Photoresponsive MaterialsDithienylethene-containing oligomersLight-induced geometric changes researchgate.net
Functional CoatingsLinear polymers with boronic acid pendantsSurface modification of materials rsc.org

Computational Design and Prediction of New Borocane Derivatives

Computational chemistry is playing an increasingly vital role in accelerating the discovery and development of new dioxazaborocane derivatives with tailored properties. Density Functional Theory (DFT) and other computational methods are being employed to predict molecular structures, electronic properties, and reactivity, guiding synthetic efforts towards promising candidates. numberanalytics.comresearchgate.net

A key focus of computational studies is to model the structure-property relationships of dioxazaborocanes. By systematically varying the substituents on the butyl and phenyl groups of this compound in silico, researchers can predict the impact on the B-N bond strength, Lewis acidity, and ultimately, the compound's performance in specific applications. For example, computational screening can identify derivatives with optimal electronic properties for catalytic applications or with specific interaction potentials for the design of new materials. mdpi.com

Computational models are also being developed to predict the behavior of dioxazaborocanes in complex environments, such as in solution or within a polymer matrix. These models can help to understand the dynamics of the open-closed equilibrium of the borocane ring and its influence on material properties.

The design of novel borocane derivatives is moving towards a more predictive paradigm. By combining computational chemistry with machine learning algorithms, researchers are aiming to develop quantitative structure-activity relationship (QSAR) models for this class of compounds. These models will enable the rapid screening of large virtual libraries of potential borocane derivatives, identifying candidates with high probabilities of exhibiting desired properties before they are synthesized in the lab. This approach has the potential to significantly reduce the time and cost associated with the development of new functional molecules and materials based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.